![molecular formula C7H3ClFIO2 B2430199 3-Chloro-2-fluoro-5-iodobenzoic acid CAS No. 1000162-09-3](/img/structure/B2430199.png)
3-Chloro-2-fluoro-5-iodobenzoic acid
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Overview
Description
3-Chloro-2-fluoro-5-iodobenzoic acid is a chemical compound with the CAS number 1000162-09-3 . It is used as a precursor molecule to generate ETD reagents via ESI followed by CID . It is also used as a starting material in the synthesis of 3, 6-disubstituted 2-pyridinecarboxamide (GK activators) .
Molecular Structure Analysis
The molecular structure of 3-Chloro-2-fluoro-5-iodobenzoic acid is represented by the formula C7H3ClFIO2 . The InChI code for this compound is 1S/C7H3ClFIO2/c8-5-2-3 (10)1-4 (6 (5)9)7 (11)12/h1-2H, (H,11,12) .Scientific Research Applications
- Application : 3-Chloro-2-fluoro-5-iodobenzoic acid serves as a precursor for generating ETD reagents. These reagents enhance peptide fragmentation during mass spectrometry, improving the identification of post-translational modifications and protein structures .
- Application : 3-Chloro-2-fluoro-5-iodobenzoic acid acts as a starting material in the synthesis of 3,6-disubstituted 2-pyridinecarboxamide derivatives. These compounds may exhibit GK activation properties, impacting glucose homeostasis .
- Application : CFIBA can serve as a scaffold for designing new compounds with specific biological activities. Scientists modify its structure to create potential drug candidates targeting various diseases .
- Application : By incorporating iodine-125 or iodine-131 isotopes, 3-Chloro-2-fluoro-5-iodobenzoic acid could be used as a radiolabeled imaging agent for PET scans. It may help visualize specific tissues or receptors in vivo .
- Application : CFIBA can participate in Suzuki-Miyaura or Buchwald-Hartwig coupling reactions. These transformations allow the introduction of fluorine and iodine substituents into organic frameworks, enabling the synthesis of diverse compounds .
- Application : Researchers can functionalize surfaces (e.g., nanoparticles, polymers) with 3-Chloro-2-fluoro-5-iodobenzoic acid. The resulting modified materials may exhibit altered wettability, reactivity, or binding properties .
Electron Transfer Dissociation (ETD) Reagents
Synthesis of 3,6-Disubstituted 2-Pyridinecarboxamide (GK Activators)
Medicinal Chemistry and Drug Development
Radiochemistry and Imaging Agents
Organic Synthesis and Cross-Coupling Reactions
Materials Science and Surface Modification
Safety And Hazards
3-Chloro-2-fluoro-5-iodobenzoic acid is classified under the GHS07 hazard class. It has the hazard statements H302, H315, H319, H335, which indicate that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled . The safety precautions include avoiding contact with skin and eyes, and avoiding inhalation or ingestion .
properties
IUPAC Name |
3-chloro-2-fluoro-5-iodobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClFIO2/c8-5-2-3(10)1-4(6(5)9)7(11)12/h1-2H,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEKLXXFYOXTQJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)F)Cl)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClFIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.45 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-fluoro-5-iodobenzoic acid |
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